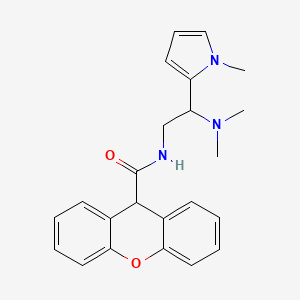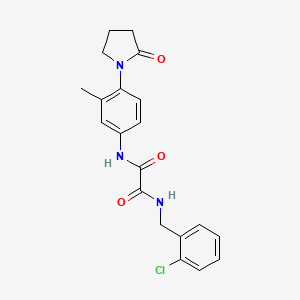
N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of oxalamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
In the realm of scientific research, compounds similar to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been synthesized for various applications, including acting as potential inhibitors for specific proteins or enzymes. For example, the synthesis of new Schiff bases has been reported for anti-bacterial evaluation and as potential 3-chymotrypsin-like protease (3CLpro) inhibitors of SARS-CoV-2, showcasing the methodological approach to developing compounds with potential therapeutic applications (Al‐Janabi, Elzupir, & Yousef, 2020).
Spectroscopic Investigation
Spectroscopic techniques have been utilized to investigate the properties of compounds structurally related to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. Studies on dihydronicotinamides have provided insights into conformation, absorption, and fluorescence, contributing to the understanding of how these compounds interact at the molecular level and their potential use in modeling natural coenzymes (Fischer, Fleckenstein, & Hönes, 1988).
Novel Synthetic Approaches
Research into novel synthetic approaches for creating di- and mono-oxalamides from specific precursors illustrates the continuous effort to develop more efficient and versatile methods for synthesizing complex molecules. This includes the development of one-pot synthetic approaches that are operationally simple and high yielding, providing new pathways for synthesizing compounds with potential medicinal or material applications (Mamedov et al., 2016).
Potential Therapeutic Applications
Compounds structurally related to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been investigated for their therapeutic potential. For instance, studies on mangiferin protecting against toxicity in N2A cells suggest the exploration of natural compounds and their derivatives in mitigating oxidative stress-related cellular damage, highlighting the therapeutic potential of these molecules in neuroprotective strategies (Amazzal, Lapôtre, Quignon, & Bagrel, 2007).
Catalysis and Organic Reactions
Explorations into the catalytic applications of compounds featuring pyrrolidine derivatives have been reported, demonstrating the versatility of these molecules in facilitating organic reactions. This research contributes to the broader field of organometallic chemistry, where such compounds are utilized as catalysts for various chemical transformations, potentially enhancing efficiency and selectivity in synthetic processes (Singh, Singh, & Singh, 2009).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-11-15(8-9-17(13)24-10-4-7-18(24)25)23-20(27)19(26)22-12-14-5-2-3-6-16(14)21/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYMJUVHIUMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2682555.png)
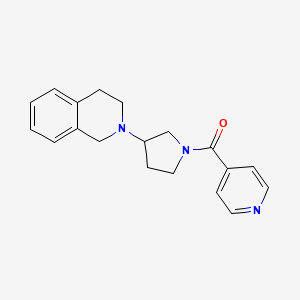
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)
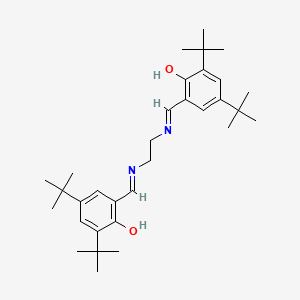
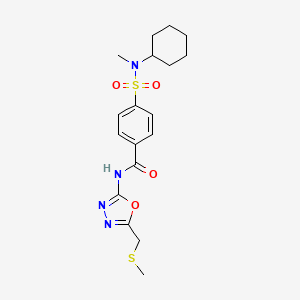
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
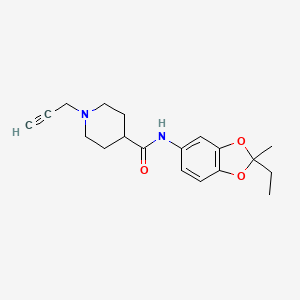
![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)

